3-Bromo-4-chlorobenzoic acid
Overview
Description
3-Bromo-4-chlorobenzoic acid is a halogenated aromatic compound that contains both bromine and chlorine substituents on the benzene ring. It is related to other halogenated benzoic acids, which are often used in the synthesis of various organic compounds and can form complex supramolecular structures due to their ability to participate in hydrogen bonding and halogen bonding interactions.
Synthesis Analysis
The synthesis of halogenated aromatic compounds like 3-bromo-4-chlorobenzoic acid can involve various strategies, including direct halogenation of benzoic acid derivatives or through more complex routes involving intermediates. For instance, a novel synthesis route for related compounds involves the formation of an amino intermediate followed by a halogenation step using the Sandmeyer reaction to introduce the halogen atoms . This method could potentially be adapted for the synthesis of 3-bromo-4-chlorobenzoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms which can significantly influence the crystal packing through halogen bonding. For example, the isomeric compounds 4-bromo-2-chlorobenzoic acid and 2-bromo-4-chlorobenzoic acid crystallize in different space groups and exhibit distinct halogen bonding motifs . These motifs can dictate the packing preferences in solid solutions and are crucial for understanding the supramolecular assembly of such compounds.
Chemical Reactions Analysis
Halogenated benzoic acids can participate in various chemical reactions, including those that lead to the formation of supramolecular assemblies. The presence of halogen atoms allows for the formation of halogen bonds in addition to the typical hydrogen bonds, which can result in diverse recognition patterns and the formation of complex networks . The reactivity of such compounds can be further explored by studying their interactions with other molecules, such as N-donor compounds, which can lead to the formation of elegant supramolecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-4-chlorobenzoic acid are influenced by the presence of halogen atoms. These atoms can engage in various noncovalent interactions, affecting the compound's melting point, solubility, and overall stability. The crystal packing can feature close halogen contacts, as observed in related compounds, which can be analyzed using techniques like X-ray diffraction . Additionally, the electronic properties of such compounds can be studied using spectroscopic methods and computational calculations, providing insights into their reactivity and potential applications .
Scientific Research Applications
1. Specific Scientific Field: Organic Chemistry
3. Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of 3-bromo-4-chlorobenzophenone from 3-Bromo-4-chlorobenzoic acid involves a multi-step reaction procedure . One such method involves the diazotization of 3-amino-4-chlorobenzoic acid followed by a reaction with copper (I) bromide .
The synthesis of 3-bromo-4-chlorobenzophenone from 3-Bromo-4-chlorobenzoic acid involves a multi-step reaction procedure . One such method involves the diazotization of 3-amino-4-chlorobenzoic acid followed by a reaction with copper (I) bromide .
The synthesis of 3-bromo-4-chlorobenzophenone from 3-Bromo-4-chlorobenzoic acid involves a multi-step reaction procedure . One such method involves the diazotization of 3-amino-4-chlorobenzoic acid followed by a reaction with copper (I) bromide .
Safety And Hazards
3-Bromo-4-chlorobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
properties
IUPAC Name |
3-bromo-4-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEPZGNUPNMRGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370784 | |
Record name | 3-Bromo-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chlorobenzoic acid | |
CAS RN |
42860-10-6 | |
Record name | 3-Bromo-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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